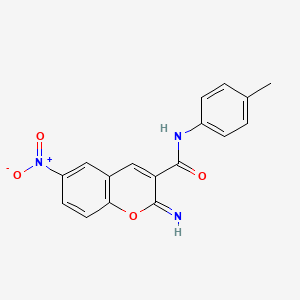
2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- is a complex organic compound with a unique structure that includes a benzopyran ring, a carboxamide group, and nitro and imino substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- typically involves multi-step organic reactions. The starting materials often include benzopyran derivatives, which undergo nitration to introduce the nitro group. Subsequent reactions involve the introduction of the carboxamide and imino groups through amide formation and imination reactions, respectively. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the imino and carboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-chloro-
- 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-bromo-
- 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-fluoro-
Uniqueness
The uniqueness of 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
300588-70-9 |
|---|---|
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
2-imino-N-(4-methylphenyl)-6-nitrochromene-3-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c1-10-2-4-12(5-3-10)19-17(21)14-9-11-8-13(20(22)23)6-7-15(11)24-16(14)18/h2-9,18H,1H3,(H,19,21) |
InChI Key |
PPKUNHIIDGNUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















